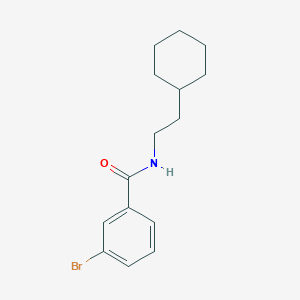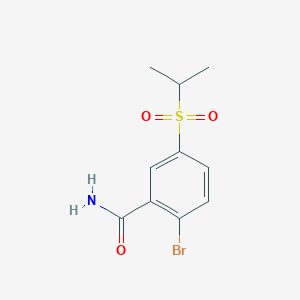
2-Bromo-5-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(isopropylsulfonyl)benzamide is an organic compound with the molecular formula C10H12BrNO3S It is a derivative of benzamide, characterized by the presence of a bromine atom at the second position and an isopropylsulfonyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(isopropylsulfonyl)benzamide typically involves multiple steps, starting from commercially available benzene derivatives. One common method includes:
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated bromobenzene with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamides.
Oxidation Products: Sulfone derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-(isopropylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-Bromo-5-(isopropylsulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine and sulfonyl groups can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(methylsulfonyl)benzamide
- 2-Bromo-5-(ethylsulfonyl)benzamide
- 2-Bromo-5-(propylsulfonyl)benzamide
Comparison:
- Uniqueness: The isopropylsulfonyl group in 2-Bromo-5-(isopropylsulfonyl)benzamide provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can influence its reactivity and interaction with biological targets.
- Applications: While all these compounds may share similar synthetic routes and chemical properties, their specific applications can vary based on their unique structural features.
Propriétés
Formule moléculaire |
C10H12BrNO3S |
|---|---|
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
2-bromo-5-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
OHCLESGXOUPVGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


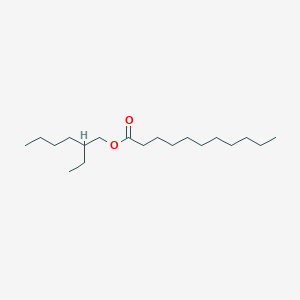



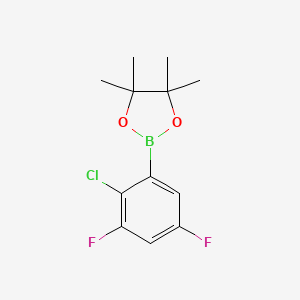
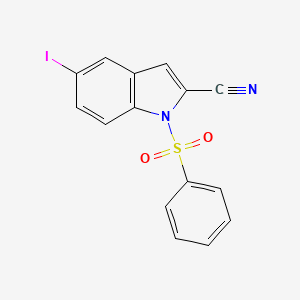
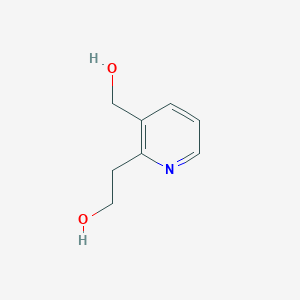
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
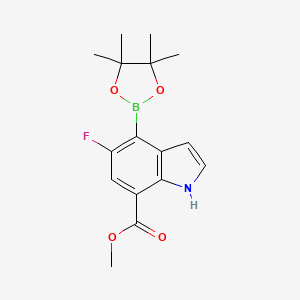
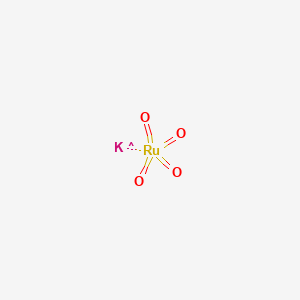
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
